molecular formula C11H13F3S B2840309 3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide CAS No. 1779124-28-5

3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide

Cat. No.: B2840309
CAS No.: 1779124-28-5
M. Wt: 234.28
InChI Key: MRKUPQZBVWYFHR-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide is a fluorinated organosulfur compound characterized by a trifluoropropyl group (-CF₂CF₂CF₃) attached via a sulfide (-S-) linkage to a 2,5-dimethylphenyl aromatic ring. This structure confers unique physicochemical properties, including enhanced lipophilicity and chemical stability due to the electron-withdrawing trifluoromethyl groups . The compound is commercially available for specialized applications, though pricing and large-scale procurement require direct inquiry . Its structural motif is observed in pharmaceuticals, such as the antiplatelet agent Cangrelor, where the trifluoropropyl sulfide moiety contributes to metabolic stability and target binding .

Properties

IUPAC Name

1,4-dimethyl-2-(3,3,3-trifluoropropylsulfanyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3S/c1-8-3-4-9(2)10(7-8)15-6-5-11(12,13)14/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKUPQZBVWYFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide typically involves the reaction of 3,3,3-trifluoropropyl halides with 2,5-dimethylphenyl thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reducing agent used.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Various reduced sulfur-containing compounds.

    Substitution: Derivatives with different substituents on the trifluoropropyl group.

Scientific Research Applications

3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The sulfide group can participate in redox reactions, potentially modulating the activity of enzymes or other proteins.

Comparison with Similar Compounds

Structural and Functional Group Analogs

a. Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Functional Groups : Sulfonyl chloride (-SO₂Cl), trifluoromethyl (-CF₃).
  • Applications : Widely used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups.
  • Key Properties : Low boiling point (29–32°C), high density (1.583 g/mL), and reactivity toward nucleophiles. Unlike 3,3,3-trifluoropropyl 2,5-dimethylphenyl sulfide, it lacks an aromatic system, making it more volatile but less suited for applications requiring aromatic interactions .
b. Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine
  • Functional Groups : Silyl amine (-Si(CH₃)₂), trifluoropropyl (-CF₂CF₂CF₃).
  • Applications : A silylation agent in gas chromatography-mass spectrometry (GC-MS) to enhance analyte volatility. While both compounds feature trifluoropropyl groups, the silyl amine’s derivatization utility contrasts with the sulfide’s role in pharmaceuticals .
c. Difluoroacetaldehyde Ethyl Hemiacetal
  • Functional Groups : Hemiacetal, difluoro (-CF₂).
  • Applications: Limited commercial data, but fluorinated hemiacetals are often intermediates in organic synthesis. Its lack of a sulfur atom and aromatic system distinguishes it from the target compound .

Pharmaceutical Analogs: Cangrelor

Cangrelor, a potent antiplatelet drug, incorporates the 3,3,3-trifluoropropyl sulfide group as part of its adenosine triphosphate (ATP) analog structure. The trifluoropropyl sulfide moiety enhances resistance to enzymatic degradation compared to non-fluorinated thioethers, extending its plasma half-life. In contrast, methylthioethyl or unfluorinated alkyl sulfide analogs exhibit reduced metabolic stability .

Physical and Chemical Properties

The table below summarizes inferred properties based on structural analogs and available evidence:

Compound Boiling Point (°C) Density (g/mL) Key Stability Features Applications
This compound Not reported Not reported High thermal/chemical stability Pharmaceuticals, materials
Trifluoromethanesulfonyl chloride 29–32 1.583 Reactive, hydrolyzes in moisture Organic synthesis
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Not reported Not reported Enhances GC-MS volatility Analytical chemistry

Notes:

  • The trifluoropropyl group in the target compound likely increases hydrophobicity compared to non-fluorinated aryl sulfides (e.g., 2,5-dimethylphenyl methyl sulfide).
  • Sulfides are generally less polar than sulfoxides or sulfones, making them more lipophilic but less reactive toward oxidation .

Biological Activity

3,3,3-Trifluoropropyl 2,5-dimethylphenyl sulfide is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoropropyl group and a dimethylphenyl moiety attached to a sulfide functional group. The presence of fluorine atoms enhances its lipophilicity, which is crucial for interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoropropyl group can increase the compound's affinity for hydrophobic regions within proteins or cell membranes. Additionally, the sulfide group may participate in redox reactions, potentially modulating enzyme activities or affecting signaling pathways.

Enzyme Inhibition

The compound may also exhibit enzyme inhibition properties. The mechanism involves the interaction of the sulfide moiety with active sites of enzymes, potentially leading to altered enzymatic activity. This is particularly relevant in the context of drug metabolism and detoxification processes.

Case Studies

  • Inhibition of Kinases : A study on related compounds demonstrated that modifications in the trifluoropropyl group significantly affected kinase inhibition potency. The introduction of bulky groups improved metabolic stability while maintaining anticancer efficacy .
  • Biochemical Assays : In vitro assays have shown that similar sulfide compounds can inhibit key enzymes involved in metabolic pathways. These findings suggest that this compound could serve as a lead compound for developing new inhibitors targeting specific enzymes.

Research Findings and Data Tables

The following table summarizes key findings from studies related to compounds structurally similar to this compound:

CompoundActivity TypeIC50 (μM)Reference
Trifluoropropyl phenyl sulfideKinase Inhibition4.38
Trifluoropropyl 4-methylphenyl sulfideEnzyme Inhibition>50
Trifluoropropyl 2,6-dimethylphenyl sulfideAnticancer ActivityND

Note : ND indicates "Not Determined".

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